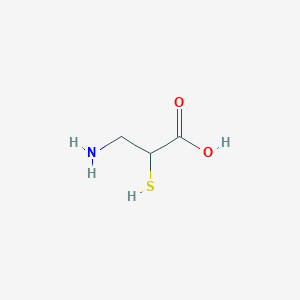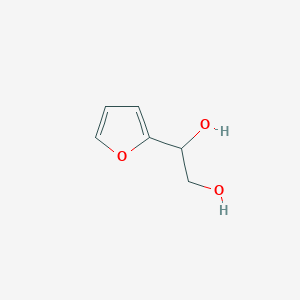
Dichloromethyltrimethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethyltrimethylgermane is an organogermanium compound with the chemical formula C4H10Cl2Ge. It is a colorless liquid that is primarily used as a chemical intermediate in various organic synthesis processes . This compound is known for its unique properties, which make it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: this compound can be synthesized through the reaction of trimethylgermanium bromide with dichloromethane in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dichloromethyltrimethylgermane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Scientific Research Applications
Dichloromethyltrimethylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Research into the biological activity of organogermanium compounds often involves this compound as a starting material.
Industry: It is used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which dichloromethyltrimethylgermane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various catalytic and synthetic processes. The pathways involved include the formation of germanium-carbon bonds and the subsequent transformation of these intermediates into desired products .
Comparison with Similar Compounds
- Trimethylgermanium chloride
- Trimethylgermanium bromide
- Dichlorogermane
Comparison: Dichloromethyltrimethylgermane is unique due to its specific combination of chlorine and methyl groups attached to the germanium atom. This structure imparts distinct reactivity and properties compared to other organogermanium compounds. For example, trimethylgermanium chloride and trimethylgermanium bromide have different reactivity profiles due to the presence of different halogens .
Properties
IUPAC Name |
dichloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYTDQHEXSGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628963 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-94-7 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)





![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)







